molecular formula C11H16O2S B1595216 2,5-Dimethyl-3-thioisovalerylfuran CAS No. 55764-28-8

2,5-Dimethyl-3-thioisovalerylfuran

Cat. No.: B1595216
CAS No.: 55764-28-8
M. Wt: 212.31 g/mol
InChI Key: XFNLWIPNTYNNJX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-thioisovalerylfuran (CAS No. 55764-28-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₆O₂S and a molecular weight of 212.31 g/mol . Its structure features a furan ring substituted with methyl groups at positions 2 and 5, and a thioisovaleryl (-S-CO-C(CH₃)₂) group at position 2. Key physical properties include a density of 1.07 g/cm³, a boiling point of 277°C, and a flash point of 121.3°C .

The compound is primarily used as a flavoring agent in food and fragrance industries due to its sulfurous, meaty, or roasted aroma . It is synthesized via thioesterification reactions, such as the condensation of tetrachloromonospirocyclotriphosphazenes with carbazolyldiamines in tetrahydrofuran (THF) .

Properties

CAS No.

55764-28-8

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

S-(2,5-dimethylfuran-3-yl) 3-methylbutanethioate

InChI

InChI=1S/C11H16O2S/c1-7(2)5-11(12)14-10-6-8(3)13-9(10)4/h6-7H,5H2,1-4H3

InChI Key

XFNLWIPNTYNNJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)SC(=O)CC(C)C

Canonical SMILES

CC1=CC(=C(O1)C)SC(=O)CC(C)C

density

d204 1.03
1.025-1.034

Other CAS No.

55764-28-8

physical_description

Clear liquid;  roast aroma

Pictograms

Irritant

solubility

Insoluble in water;  slighty soluble in fat
Miscible at room temperature (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-dimethyl-3-thioisovalerylfuran with structurally or functionally related compounds:

Compound Molecular Formula Key Functional Groups Boiling Point (°C) Applications Toxicity/Safety
This compound C₁₁H₁₆O₂S Furan, thioester 277 Flavoring agent No toxicity at 0.73 mg/kg/day (rat study)
2,5-Dimethyl-3-furanthiol C₆H₈OS Furan, thiol (-SH) ~150 (estimated) Meat flavoring, aroma additive Higher volatility; limited toxicity data
2,5-Dimethyl-3-thiofuroylfuran C₁₀H₁₀O₂S Furan, thioester (smaller acyl) N/A Potential flavor intermediate Not well-studied
Thiophene-2,5-diyldiboronic acid C₄H₆B₂O₄S Thiophene, boronic acid Decomposes Materials science, Suzuki couplings Hazardous (irritant; requires safety protocols)
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS·HCl Thiophene, opioid backbone N/A Pharmaceutical (synthetic opioid) High toxicity; restricted use

Key Structural and Functional Differences:

Functional Groups :

  • Thioester vs. Thiol : The thioester group in this compound enhances stability compared to the thiol group in 2,5-dimethyl-3-furanthiol, making it more suitable for heat-processed foods .
  • Acyl Chain Length : The isovaleryl group in the target compound provides a longer hydrophobic chain than 2,5-dimethyl-3-thiofuroylfuran, influencing solubility and flavor release .

Applications :

  • Unlike thiophene-based compounds (e.g., Thiophene-2,5-diyldiboronic acid), which are used in materials science , this compound is exclusive to flavoring.
  • Thiophene fentanyl hydrochloride, a pharmacologically active analog, highlights the divergent applications of sulfur-containing heterocycles .

Safety :

  • The target compound’s low toxicity contrasts sharply with the hazards of boronic acids (e.g., respiratory irritation ) and the high-risk profile of synthetic opioids .

Research Findings and Data

  • Hydrolysis Product : Hydrolysis of this compound yields 2,5-dimethyl-3-furylmercaptan , a volatile thiol with a potent aroma .
  • Synthetic Pathways : The compound is synthesized via nucleophilic substitution reactions, often using THF as a solvent and triethylamine as a base .
  • Thermal Stability : Its high boiling point (277°C) suggests suitability for high-temperature cooking applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-thioisovalerylfuran
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-thioisovalerylfuran

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